molecular formula C19H20FNO2 B12868409 tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate

tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate

Cat. No.: B12868409
M. Wt: 313.4 g/mol
InChI Key: SHHAIMFWIWCPNT-DHZHZOJOSA-N
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Description

tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a fluorostyryl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate typically involves the reaction of 4-fluorostyrene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .

Biology and Medicine: The compound is utilized in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups makes it valuable in peptide synthesis and drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorostyryl moiety, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and advanced materials .

Properties

Molecular Formula

C19H20FNO2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]carbamate

InChI

InChI=1S/C19H20FNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+

InChI Key

SHHAIMFWIWCPNT-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)F

Origin of Product

United States

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